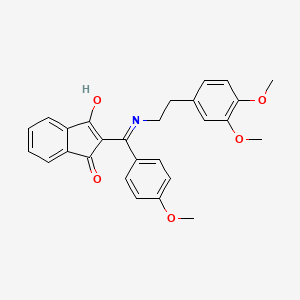

2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-(4-methoxyphenyl)carbonimidoyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-31-19-11-9-18(10-12-19)25(24-26(29)20-6-4-5-7-21(20)27(24)30)28-15-14-17-8-13-22(32-2)23(16-17)33-3/h4-13,16,29H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAFXGLIYGWZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NCCC2=CC(=C(C=C2)OC)OC)C3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione is a synthetic derivative with potential therapeutic applications. Its complex structure suggests a variety of biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews existing literature on its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure

The compound can be described structurally as follows:

- Core Structure : Indane-1,3-dione

- Substituents :

- 3,4-Dimethoxyphenyl group

- Ethylamino linkage

- 4-Methoxyphenyl moiety

Anticancer Activity

Research indicates that derivatives of indane-1,3-dione exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study evaluated the effects of a similar indane derivative on human breast cancer cells (MCF-7). Results demonstrated an IC50 value of approximately 15 µM, indicating substantial cytotoxicity. The compound was found to induce apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various in vitro assays. Preliminary data suggest efficacy against both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : A derivative with similar structural features showed inhibition zones ranging from 12 to 20 mm against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 0.5 µg/mL for S. aureus and 1 µg/mL for E. coli .

Antioxidant Properties

Antioxidant activity is another area where this compound has shown promise. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

- Research Findings : In one study, the compound exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, suggesting moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .

The biological activities of this compound are likely mediated through several mechanisms:

- Apoptosis Induction : Activation of pro-apoptotic factors leading to programmed cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and microbial metabolism.

- Radical Scavenging : Interaction with free radicals to mitigate oxidative damage.

Data Table: Summary of Biological Activities

Scientific Research Applications

Structure and Composition

- Molecular Formula : C27H25NO5

- Molecular Weight : 443.49 g/mol

- IUPAC Name : 2-(((2-(3,4-dimethoxyphenyl)ethyl)amino)(4-methoxyphenyl)methylene)indane-1,3-dione)

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases:

- Anticancer Activity : Research indicates that derivatives of indane diones exhibit cytotoxic effects against cancer cell lines. The methoxyphenyl groups may enhance interactions with biological targets involved in tumor growth inhibition .

- Neurological Disorders : Compounds similar to this one have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety .

Biochemical Studies

The compound can serve as a valuable tool in biochemical assays:

- Enzyme Inhibition Studies : Due to its structural features, it may act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be explored to understand enzyme mechanisms and develop inhibitors for therapeutic use .

- Receptor Binding Studies : Its ability to interact with various receptors makes it suitable for studying receptor-ligand interactions, which are crucial for drug design.

Synthetic Applications

The synthesis of this compound can be utilized as a model reaction to develop new synthetic methodologies involving indane derivatives:

- Organic Synthesis : The synthetic routes leading to this compound can provide insights into developing more efficient methods for constructing complex organic molecules, which is essential in pharmaceutical chemistry.

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Formation of the indane structure | 85 |

| Alkylation | Introduction of methoxyphenyl groups | 75 |

Case Study 1: Anticancer Properties

A study conducted on the cytotoxicity of similar indane diones revealed that compounds with methoxy substitutions significantly inhibited the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neurological Applications

In a pharmacological evaluation, derivatives of the compound were tested for their effects on serotonin receptors. Results indicated that certain analogs enhanced serotonin activity, suggesting potential use in antidepressant formulations .

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1 (Modified Claisen-Schmidt Condensation): React a methoxy-substituted acetophenone derivative with indane-1,3-dione in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) under reflux. Post-reaction, isolate the product via filtration and recrystallize from chloroform/methanol (yield ~65%) .

- Route 2 (Stepwise Functionalization): Introduce the 3,4-dimethoxyphenylethylamine moiety via nucleophilic addition to the indane-1,3-dione scaffold, followed by dehydration. Optimize reaction time and stoichiometry using HPLC monitoring .

Purity Validation:

- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient).

- Spectroscopy: Confirm structure via -NMR (e.g., methoxy proton signals at δ 3.7–3.9 ppm) and FT-IR (C=O stretching ~1700 cm) .

- Single-Crystal XRD: Resolve stereochemical ambiguities by crystallizing the compound from methanol and analyzing intramolecular hydrogen bonds (e.g., O–H⋯O interactions) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing its structure?

Methodological Answer:

- X-ray Crystallography: Determine the non-coplanar arrangement of the indane-1,3-dione core and methoxyphenyl groups. Key parameters include dihedral angles (e.g., 148.51° between aromatic rings) and hydrogen-bonding networks .

- NMR Spectroscopy: Assign protons in the ethylamino linker (δ 2.8–3.2 ppm) and methoxy groups. Use -NMR to confirm carbonyl carbons (~190 ppm) .

- Mass Spectrometry: Validate molecular weight via high-resolution ESI-MS (expected [M+H] for CHNO: ~458.16) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indane-1,3-dione derivatives?

Methodological Answer:

- Comparative Assays: Perform standardized in vitro assays (e.g., anticoagulant activity via thrombin time assays) under identical conditions for the target compound and analogs.

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., methoxy vs. chloro groups) and correlate changes with bioactivity. Use molecular docking to predict binding interactions with targets like vitamin K epoxide reductase .

- Data Validation: Cross-reference results with independent studies using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

Q. What experimental strategies are recommended for studying its environmental fate and degradation pathways?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., demethylated derivatives) .

- Photodegradation: Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents. Use radical scavengers (e.g., NaN) to probe ROS-mediated pathways .

- Ecotoxicology: Assess acute toxicity using Daphnia magna or algal growth inhibition tests. Correlate logP values (predicted ~2.8) with bioaccumulation potential .

Q. How should researchers design experiments to analyze its stability under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated stability studies (40–60°C/75% RH) over 1–6 months. Analyze degradation via DSC/TGA and identify phase transitions .

- Oxidative Resistance: Expose to HO or atmospheric O. Use -NMR to detect oxidation of the ethylamino linker or methoxy groups .

- Storage Recommendations: Store in amber vials at –20°C under inert gas (N/Ar). Avoid contact with oxidizing agents or metals .

Q. What computational approaches are suitable for predicting its reactivity and interaction with biological targets?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ketone). Calculate Fukui indices for nucleophilic attack .

- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) over 100 ns trajectories. Analyze hydrogen bonds and hydrophobic interactions .

- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability (e.g., BBB permeability, CYP450 inhibition) .

Q. How can conflicting crystallographic data on polymorphs or solvates be addressed?

Methodological Answer:

- Polymorph Screening: Recrystallize from solvents of varying polarity (e.g., chloroform, DMSO, ethanol). Characterize forms via PXRD and DSC .

- Solvate Identification: Perform TGA-MS to detect solvent loss (e.g., methanol/water in crystal lattice). Compare unit cell parameters with literature .

- Dynamic Vapor Sorption (DVS): Test hygroscopicity and phase transitions at 0–90% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.